molecular formula C17H17FN4O2 B2366707 N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide CAS No. 1797132-32-1

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2366707
CAS No.: 1797132-32-1
M. Wt: 328.347
InChI Key: MGVKQJKQHFBUSJ-UHFFFAOYSA-N
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Description

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, often using fluorinated pyridine derivatives.

    Attachment of the Carbamoylphenyl Group: The final step involves the coupling of the carbamoylphenyl group to the pyrrolidine-fluoropyridine intermediate, typically through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-chloropyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-bromopyridine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications.

Properties

IUPAC Name

N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-15-6-5-11(9-20-15)17(24)21-12-7-8-22(10-12)14-4-2-1-3-13(14)16(19)23/h1-6,9,12H,7-8,10H2,(H2,19,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKQJKQHFBUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN=C(C=C2)F)C3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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